3-Ethylbenzenethiol

Distillation Process Chemistry Physical Property

3-Ethylbenzenethiol (CAS 62154-77-2), also known as 3-ethylthiophenol, is an organosulfur compound with the molecular formula C₈H₁₀S and a molecular weight of 138.23 g/mol. It is a clear liquid characterized by the presence of a thiol (-SH) group at the meta-position of an ethyl-substituted benzene ring.

Molecular Formula C8H10S
Molecular Weight 138.23 g/mol
CAS No. 62154-77-2
Cat. No. B1611901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylbenzenethiol
CAS62154-77-2
Molecular FormulaC8H10S
Molecular Weight138.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)S
InChIInChI=1S/C8H10S/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3
InChIKeyWULNDUPZYLKLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylbenzenethiol (CAS 62154-77-2): Key Specifications and Procurement Baseline


3-Ethylbenzenethiol (CAS 62154-77-2), also known as 3-ethylthiophenol, is an organosulfur compound with the molecular formula C₈H₁₀S and a molecular weight of 138.23 g/mol [1]. It is a clear liquid characterized by the presence of a thiol (-SH) group at the meta-position of an ethyl-substituted benzene ring . Key computed physicochemical properties include an estimated boiling point of 213.67 °C, an estimated density of 1.0340 g/mL, and a predicted pKa of 6.69±0.10 .

3-Ethylbenzenethiol Procurement: Why Isomer Substitution Is Not a Viable Strategy


Procurement teams cannot consider 3-ethylbenzenethiol a generic 'ethylthiophenol' and freely substitute it with the 2- or 4-isomers due to fundamental differences in their physical, chemical, and regulatory profiles. As quantified in Section 3, these positional isomers exhibit significantly different boiling points, densities, and partition coefficients, directly impacting their behavior in industrial separation processes like distillation [1]. Critically, the ortho-isomer (2-ethylbenzenethiol) is specifically designated for food and flavor applications (FEMA 3345), a use case explicitly not allowed for the meta-isomer [2]. Such isomer-specific functional and regulatory distinctions make simple substitution impossible without compromising experimental reproducibility, product safety, or industrial process viability.

3-Ethylbenzenethiol (CAS 62154-77-2): Comparative Data for Informed Sourcing Decisions


Boiling Point Comparison: 3-Ethylbenzenethiol vs. Ortho and Para Isomers

The boiling point of 3-ethylbenzenethiol is a critical process parameter. When compared to its isomers, the meta-substituted compound exhibits the highest boiling point among the ethylthiophenol series. This difference is significant for separation processes like fractional distillation, where a difference of >10°C is required for efficient separation, but even the 2.7°C difference between the ortho and para isomers can impact efficiency [1].

Distillation Process Chemistry Physical Property

Liquid Density Variation Among Ethylbenzenethiol Isomers

The liquid density is a key parameter for formulation accuracy and fluid dynamics calculations. 3-Ethylbenzenethiol (meta-isomer) is the densest of the three positional isomers, with a density of 1.034 g/mL . This is 0.014 g/mL greater than the para-isomer, which is significant in processes requiring precise volumetric measurements and mixing [1].

Formulation Fluid Dynamics Quality Control

LogP and Polarity: Comparative Physicochemical Profile for Partitioning Behavior

The octanol-water partition coefficient (LogP) is a critical predictor of a compound's behavior in biological systems and extraction processes. The meta-substituted 3-ethylbenzenethiol (LogP = 2.54) is markedly less lipophilic than the ortho-isomer (LogP = 3.51), indicating that it will partition differently in biphasic systems and biological membranes [1].

ADME Lipophilicity Partitioning

Regulatory Divergence: FEMA Status Defines Application-Specific Use

A clear and non-negotiable point of differentiation for procurement is the regulatory status. The ortho-isomer, 2-ethylbenzenethiol, is assigned FEMA number 3345 and approved for use as a flavoring agent in food products . In direct contrast, the meta-isomer, 3-ethylbenzenethiol, is explicitly not recommended for any flavor or fragrance use [1].

Flavor & Fragrance Regulatory Compliance Safety

3-Ethylbenzenethiol (62154-77-2): Recommended Applications Based on Comparative Data


Precursor for Novel Bioactive Molecules (Antitussive and Bronchodilator Research)

3-Ethylbenzenethiol has been specifically studied for its antitussive (cough-suppressing) and bronchodilator properties. Reports indicate it can act as a strong bronchodilator with cataleptic effects, offering a potential therapeutic application at high doses without noted adverse side effects . This distinct biological profile differentiates it from the 4-isomer, which is studied as a PAM enzyme inhibitor, or the 2-isomer's primary use in flavor and enzyme inhibition .

Metal Coordination Chemistry and Catalysis Ligand

The meta-thiol group of 3-ethylbenzenethiol, combined with its higher boiling point and lower LogP compared to other isomers, makes it a useful ligand or building block in the synthesis of sulfur-containing metal complexes and heterocycles. Its application in the synthesis of potassium and copper chlorides demonstrates its utility in creating specific coordination compounds . The distinct electronic and steric environment provided by the meta-substitution pattern offers a unique tool for tuning catalyst activity.

Process-Specific Chemical Synthesis Where High Boiling Point is Advantageous

For synthetic chemists, the highest boiling point among the ethylthiophenol isomers (213.67 °C) makes 3-ethylbenzenethiol the compound of choice in reaction sequences requiring elevated temperatures without the risk of premature volatilization, as detailed in Section 3 . Its use as an intermediate in the preparation of 2-iodobenzoic acid showcases its specific utility in multi-step organic synthesis .

Research into Sulfur-Containing Environmental Remediation Agents

The physicochemical profile of 3-ethylbenzenethiol has prompted investigation into its role in pollution control, particularly its ability to adsorb heavy metals from aqueous solutions . Its moderate lipophilicity (LogP 2.54) is a key feature in these studies, as it influences the compound's interaction with both aqueous contaminants and sorbent materials. This is a research application not commonly associated with the more lipophilic ortho-isomer.

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